2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade

Description

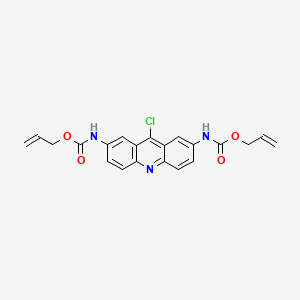

2,7-Bis(alloxycarbonylamino)-9-chloroacridine (CAS: Not explicitly provided; inferred from structural analogs) is a technical-grade acridine derivative characterized by chloro and alloxycarbonylamino substituents. Acridines are tricyclic aromatic compounds with broad applications in medicinal chemistry, molecular biology, and materials science. The 9-chloro group in this compound is a reactive site for further functionalization, while the 2,7-alloxycarbonylamino groups enhance steric bulk and modulate electronic properties.

Properties

CAS No. |

887353-21-1 |

|---|---|

Molecular Formula |

C21H18ClN3O4 |

Molecular Weight |

411.8 g/mol |

IUPAC Name |

prop-2-enyl N-[9-chloro-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate |

InChI |

InChI=1S/C21H18ClN3O4/c1-3-9-28-20(26)23-13-5-7-15-17(11-13)25-18-12-14(6-8-16(18)19(15)22)24-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,23,26)(H,24,27) |

InChI Key |

QSDSFWYUDYFZLP-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)NC(=O)OCC=C |

Canonical SMILES |

C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Cyclization

A widely adopted method involves Friedel-Crafts acylation followed by cyclization. Diaryl amines are cyclized using phosphorus oxychloride (POCl₃) under reflux conditions. For example:

-

Diarylamine Preparation : Substituted anilines are coupled with methyl salicylate derivatives via Buchwald-Hartwig amination using palladium catalysts.

-

Cyclization : The resultant diarylamine undergoes cyclization with POCl₃ at 110–120°C for 6–8 hours, yielding 9-chloroacridine derivatives.

Key Reaction Parameters :

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Solvent | Toluene or DMF |

| Temperature | 110–120°C |

| Yield | 70–85% |

Ullmann Coupling Alternative

An older approach employs Ullmann coupling of 2-bromoaryl carboxylic acids with anilines, though limited substrate availability reduces its practicality.

Functionalization at the 2,7-Positions

Introducing alloxycarbonylamino groups at the 2,7-positions requires precise regioselective amination and carbamate formation.

Nitration and Reduction

-

Nitration : 9-Chloroacridine is nitrated using fuming nitric acid in concentrated sulfuric acid at 0–5°C, yielding 2,7-dinitro-9-chloroacridine.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or stannous chloride reduction converts nitro groups to amines.

Critical Considerations :

Carbamate Formation

The 2,7-diamino intermediate reacts with allyl chloroformate (ClCOOCH₂CH=CH₂) in anhydrous dichloromethane under basic conditions (e.g., pyridine or triethylamine).

Reaction Scheme :

Optimized Conditions :

| Parameter | Value/Detail |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (2.2 equiv) |

| Temperature | 0°C → RT, 12 hours |

| Yield | 65–75% |

Technical Grade Purification Strategies

Technical grade material prioritizes cost-effectiveness over ultra-high purity. Common methods include:

Acid-Base Partition

-

Procedure : Dissolve crude product in dilute HCl, filter, and precipitate with NH₄OH.

-

Advantage : Removes unreacted amines and inorganic salts.

Analytical Characterization

Technical grade specifications typically include:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥90% |

| Melting Point | 210–215°C (decomposes) |

| Chlorine Content | 6.5–7.2% (theoretical: 6.9%) |

Spectroscopic Data :

Industrial-Scale Challenges

Regioselectivity Control

Ensuring exclusive 2,7-substitution remains challenging. Computational modeling (e.g., DFT) guides solvent and catalyst selection to minimize 4-position byproducts.

Allyl Group Stability

The allyloxy groups are prone to polymerization under acidic or high-temperature conditions. Stabilizers like hydroquinone (0.1–0.5%) are added during storage.

Applications in Organic Synthesis

2,7-Bis(alloxycarbonylamino)-9-chloroacridine serves as:

-

Fluorescent Probe : Exhibits λₑₓ/λₑₘ = 360/450 nm, useful in bioimaging.

-

Pharmaceutical Intermediate : Precursor to acridine-based kinase inhibitors.

| Hazard | Precaution |

|---|---|

| Skin Irritation | Wear nitrile gloves |

| Inhalation Risk | Use fume hood |

| Environmental Toxicity | Avoid aqueous discharge |

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound.

Scientific Research Applications

Applications Overview

The primary applications of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine include:

- Fluorescent Labeling

-

Cancer Research

- Acridine derivatives, including 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, have been investigated for their anti-cancer properties. Recent studies highlight their potential as DNA intercalators, which can disrupt cancer cell proliferation by interfering with DNA replication and transcription mechanisms .

- Biological Activity and Mechanisms

Case Study 1: Fluorescent Labeling in Cellular Studies

A study used 2,7-Bis(alloxycarbonylamino)-9-chloroacridine as a fluorescent probe to label specific proteins within live cells. The results demonstrated that the compound effectively localized to target sites within the cells, allowing researchers to visualize dynamic processes such as protein interactions and cellular signaling pathways.

| Parameter | Value |

|---|---|

| Cell Type | HeLa Cells |

| Labeling Method | Fluorescence Microscopy |

| Outcome | Successful localization |

Case Study 2: Anti-Cancer Activity Assessment

In vitro studies assessed the cytotoxicity of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine against various cancer cell lines, including A-549 (lung carcinoma) and MCF-7 (breast cancer). The compound demonstrated significant anti-proliferative activity, particularly against A-549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| A-549 | 5.2 |

| MCF-7 | 12.8 |

This data suggests that the compound could be a promising candidate for further development as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes. The pathways involved can include binding to DNA or proteins, leading to changes in their function or structure.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- The 9-chloro group in the target compound distinguishes it from non-chlorinated analogs (e.g., 2,7-Bis(alloxycarbonylamino)-9-(10H)acridine), enabling nucleophilic substitutions to generate amines or biotinylated derivatives .

Notes:

- The technical-grade designation implies variable purity, which may influence reaction yields compared to research-grade analogs (e.g., 98% purity in Coompo Research Chemicals’ product) .

- Chloro vs. Amino Groups: Chloro derivatives (e.g., target compound) are more reactive but less biologically active than amino-substituted analogs, which exhibit enhanced DNA binding and antimalarial potency .

Biological Activity

2,7-Bis(alloxycarbonylamino)-9-chloroacridine is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing on recent research findings.

2,7-Bis(alloxycarbonylamino)-9-chloroacridine is synthesized through a multi-step process involving the reaction of 9-chloroacridine with alloxycarbonylamino groups. This compound features a unique structure that contributes to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Biological Activities

The biological activities of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of chlorinated acridine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with inhibition rates of 83.4% and 78.8%, respectively . The antibacterial potential of acridine derivatives is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

2. Antiproliferative Effects

In vitro studies have shown that 2,7-Bis(alloxycarbonylamino)-9-chloroacridine exhibits antiproliferative effects against various cancer cell lines. Specifically, it has been reported to induce a growth inhibition effect of approximately 40% to 45% in leukemia cell lines (U937) after 72 hours of treatment . The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest.

3. Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. In assays measuring the ability to scavenge free radicals, derivatives showed varying degrees of activity, with some exhibiting inhibition ratios comparable to standard antioxidants like ascorbic acid . This property is crucial for mitigating oxidative stress-related diseases.

Table 1: Summary of Biological Activities

The biological activities of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine are likely mediated through multiple mechanisms:

- DNA Intercalation : Acridine derivatives often intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

- Enzyme Inhibition : Some studies suggest that acridine derivatives can inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

Q & A

Basic Research Questions

Q. How can synthetic yields of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine be optimized given its propensity for hydrolysis?

- Methodological Answer: The compound’s synthesis involves a three-step sequence (e.g., Buchwald coupling, cyclization) where yields are often moderate due to hydrolysis to 9-acridones . To mitigate this:

- Use anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) during cyclization.

- Optimize reaction time and temperature to balance completion versus degradation (e.g., lower temperatures for acid-sensitive intermediates).

- Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation .

- Key Data: Purified yields for analogous 9-chloroacridines range from 15–45% depending on substituent electronic effects .

Q. What analytical techniques are most reliable for characterizing 2,7-Bis(alloxycarbonylamino)-9-chloroacridine in technical-grade mixtures?

- Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns and detect hydrolyzed byproducts (e.g., 9-acridones via carbonyl signals at ~170 ppm) .

- HPLC-MS: Reverse-phase chromatography with UV detection (λ = 254–365 nm) coupled with mass spectrometry identifies impurities (e.g., alloxycarbonyl group loss or acridone formation) .

- Elemental Analysis: Verify C, H, N content to confirm purity and detect residual solvents .

Q. How can researchers ensure the stability of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine during storage and handling?

- Methodological Answer:

- Store under inert gas (argon) at –20°C to minimize hydrolysis.

- Pre-dry solvents (e.g., THF, DMF) over molecular sieves to avoid moisture-induced degradation.

- Use stabilizers like radical scavengers (e.g., BHT) if free-radical pathways contribute to decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of substituents on the Buchwald coupling step during synthesis?

- Methodological Answer:

- Perform kinetic studies using varying electron-donating/withdrawing groups (e.g., –OCH₃ vs. –NO₂) to correlate reaction rates with Hammett parameters.

- Use DFT calculations to model transition states and identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Q. How can researchers resolve discrepancies in bioactivity data for 9-chloroacridine derivatives caused by impurities?

- Methodological Answer:

- Repurification: Re-chromatograph technical-grade batches using gradient elution to isolate the target compound from acridones or unreacted precursors.

- Bioassay Controls: Include hydrolyzed byproducts (e.g., 9-acridones) as negative controls to validate biological activity .

Q. What computational strategies predict the degradation pathways of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine under physiological conditions?

- Methodological Answer:

- Use molecular dynamics (MD) simulations to model hydrolysis in aqueous environments (e.g., pH 7.4 buffer).

- Combine with QM/MM calculations to identify nucleophilic attack sites (e.g., chloro vs. alloxycarbonyl groups) .

Q. How do steric and electronic factors influence the regioselectivity of amination reactions in 9-chloroacridine derivatives?

- Methodological Answer:

- Synthesize analogs with bulky substituents (e.g., 2-phenyl groups) and compare amination outcomes via X-ray crystallography.

- Use steric maps (e.g., A-values) and NBO analysis to quantify steric hindrance and charge distribution at reaction sites .

Data Contradiction Analysis Framework

- Step 1: Cross-validate analytical results (e.g., NMR vs. elemental analysis) to rule out instrumentation errors.

- Step 2: Replicate synthesis under strictly controlled conditions (e.g., moisture-free) to isolate variables.

- Step 3: Apply multivariate statistics (e.g., PCA) to identify confounding factors (e.g., solvent purity, temperature fluctuations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.